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Compound of Interest

Compound Name: Hexanedioic acid,propane-1,2-diol

Cat. No.: B1202238

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(propylene adipate) (PPA) is a biodegradable aliphatic polyester with significant potential in
various applications, including drug delivery systems, tissue engineering scaffolds, and
environmentally friendly packaging materials. A thorough understanding of its molecular
structure is paramount for controlling its physicochemical properties, degradation kinetics, and
ultimately, its performance in these applications. This application note provides a detailed
protocol for the characterization of PPA using Nuclear Magnetic Resonance (NMR) and
Fourier-Transform Infrared (FTIR) spectroscopy, two powerful analytical techniques for
elucidating polymer structure.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of polymers,
providing information on the chemical environment of individual atoms. Both *H and 3C NMR
are employed for the comprehensive characterization of PPA.

1H NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1202238?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Proton NMR provides quantitative information about the different types of protons present in
the PPA repeating unit.

13C NMR Spectroscopy

Carbon-13 NMR offers detailed insight into the carbon backbone of the polymer, with each
unique carbon environment giving rise to a distinct signal. While specific literature values for
poly(propylene adipate) are not readily available in tabulated form, a representative 13C NMR
spectrum would confirm the presence of the key functional groups. The expected chemical shift
regions for the carbon atoms in PPA are based on the analysis of similar aliphatic polyesters.

Data Presentation

Table 1: *H NMR Chemical Shift Assignments for Poly(propylene adipate) in CDCls

Chemical Shift (8) ppm Multiplicity Assighment
-O-CH:z- (from propylene glycol
~4.10 Triplet ] ( propy i
unit)
] -CO-CHa2- (from adipic acid
~2.30 Triplet ]
unit)
) -O-CHz-CH2-CH2-0O- (from
~1.95 Quintet )
propylene glycol unit)
] -CO-CH2-CHz3- (from adipic
~1.65 Quintet

acid unit)

Table 2: Expected 3C NMR Chemical Shift Ranges for Poly(propylene adipate)
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Chemical Shift (6) ppm

Assignment

~173 C=0 (Ester carbonyl)

~63 -O-CHz3- (from propylene glycol unit)

~34 -CO-CHz2- (from adipic acid unit)

~28 -O-CH2z-CH2-CH2-O- (from propylene glycol unit)
~24 -CO-CH2-CHz3- (from adipic acid unit)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present
in a molecule. The FTIR spectrum of PPA is characterized by the presence of strong absorption

bands corresponding to the ester group and the aliphatic hydrocarbon backbone.

Table 3: Characteristic FTIR Absorption Bands for Poly(propylene adipate)

Wavenumber (cm—?)

Vibrational Mode

~2950 C-H asymmetric stretching (CH-2)
~2860 C-H symmetric stretching (CH-z)
~1730 C=0 stretching (Ester carbonyl)
~1250 C-0O-C asymmetric stretching
~1170 C-0O-C symmetric stretching
~1460 CHz bending (scissoring)
~1370 CHz2 wagging
Experimental Protocols
NMR Spectroscopy
Sample Preparation
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» Dissolve 10-20 mg of the poly(propylene adipate) sample in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if
necessary.

« Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any
particulate matter.

e Cap the NMR tube securely.

Instrument Parameters (*H NMR)

Spectrometer: 400 MHz or higher

e Solvent: CDCIs

o Temperature: 25°C

e Pulse Sequence: Standard single pulse

e Number of Scans: 16-64

o Relaxation Delay: 1-5 seconds

e Spectral Width: -2 to 12 ppm

Instrument Parameters (:3C NMR)

Spectrometer: 100 MHz or higher

Solvent: CDClI3

Temperature: 25°C

Pulse Sequence: Proton-decoupled single pulse with NOE

Number of Scans: 1024 or more (depending on sample concentration)
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o Relaxation Delay: 2-5 seconds

e Spectral Width: 0 to 200 ppm

FTIR Spectroscopy

Sample Preparation (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid polymer
samples with minimal preparation.

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the poly(propylene adipate) sample directly onto the ATR crystal.

o Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact
between the sample and the crystal.

Instrument Parameters

e Spectrometer: FTIR spectrometer equipped with an ATR accessory
e Spectral Range: 4000 - 400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

e Mode: Absorbance

Visualization of Methodologies
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Caption: Experimental workflow for the characterization of poly(propylene adipate).
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Caption: Key structural features of PPA analyzed by NMR and FTIR.

 To cite this document: BenchChem. [Application Note: Structural Characterization of
Poly(propylene adipate) by NMR and FTIR Spectroscopy]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1202238#characterization-of-poly-
propylene-adipate-using-nmr-and-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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